Esculentin-1PLb
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GIFTKINKKKAKTGVFNIIKTIGKEAGMDVIRAGIDTISCKIKGEC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Esculentin-1PLb exhibits potent antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa. It has been shown to effectively combat Gram-negative bacteria such as Pseudomonas aeruginosa, which is notorious for its resistance to conventional antibiotics. The peptide's mechanism of action primarily involves disrupting microbial cell membranes, leading to cell death without promoting resistance, a significant advantage over traditional antibiotics .
Case Studies
- Microbial Keratitis Treatment : In studies involving mouse models, topical application of Esculentin-1a(1-21)NH2 significantly reduced the severity of Pseudomonas aeruginosa-induced keratitis. The peptide treatment resulted in lower bacterial counts and reduced inflammation compared to control groups .
- Wound Infection Management : Research indicates that this compound can enhance the healing of chronic wounds infected with Pseudomonas aeruginosa. Its application not only reduces bacterial load but also promotes the migration of keratinocytes, essential for wound closure .
Wound Healing Enhancement
Mechanisms of Action
this compound has demonstrated the ability to promote wound healing through several mechanisms:
- Cell Migration : The peptide stimulates the migration of human keratinocytes via EGF receptor-dependent pathways, facilitating faster wound closure .
- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-alpha while promoting anti-inflammatory cytokines, thus creating a conducive environment for healing .
Research Findings
A study highlighted that the application of Esculentin-1a(1-21)NH2 led to a significant reduction in inflammatory cell recruitment in infected tissues, which is crucial for effective wound healing .
Agricultural Applications
Animal Health
this compound has potential applications in veterinary medicine, particularly in treating mastitis in dairy cows. Injections of the peptide into affected udders have shown promising results without causing irritant effects, indicating its safety and efficacy in livestock management .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis of Esculentin-1PLb with Similar Compounds
Genetic and Structural Diversity
Esculentin peptides exhibit significant genetic diversity due to evolutionary pressures, including gene duplication and selection (positive or negative). For example:
- Esculentin-1N: Encodes four distinct antimicrobial peptides via four nonsynonymous mutations, suggesting low-to-moderate positive selection pressure .
- Esculentin-2Na: A single-locus gene under strong purifying (negative) selection, with 11 mutation sites in mature peptide coding regions (8 synonymous, 3 nonsynonymous). This conservation implies critical functional constraints .
- Temporin : Despite high haplotype diversity (8 haplotypes), all encode identical peptides, indicative of gene conversion and purifying selection .
Table 1: Comparative Genetic Features of Esculentin Family Peptides
| Feature | Esculentin-1N | Esculentin-2Na | Temporin |
|---|---|---|---|
| Gene Loci | ≥4 loci | Single locus | ≥4 loci |
| Haplotypes | 7 | N/A | 8 |
| Nonsynonymous Mutations | 3/4 variants | 3/11 mutations | 0 |
| Selection Pressure | Mild positive | Strong negative | Strong negative |
| Functional Diversity | High | Low | None |
Functional and Antimicrobial Activity
While direct activity data for this compound is lacking, its relatives demonstrate:
- Esculentin-1N: Broad-spectrum activity due to structural flexibility from amino acid substitutions (e.g., Gly/Ser residues in hydrophobic domains) .
- Esculentin-2Na: Limited functional diversity but high stability, likely optimized for conserved microbial targets (e.g., Gram-negative bacteria) .
- Temporin : Narrower activity spectrum but rapid membrane disruption via conserved cationic residues .
Table 2: Hypothesized Functional Comparison
| Property | This compound (Inferred) | Esculentin-1N | Esculentin-2Na |
|---|---|---|---|
| Antimicrobial Spectrum | Broad (Gram±, fungi) | Broad | Moderate (Gram−) |
| Mechanism | Membrane permeabilization | Membrane disruption | Membrane destabilization |
| Stability | Moderate | High | Very high |
| Evolutionary Adaptability | Likely moderate | High | Low |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Esculentin-1PLb and its related peptides is stepwise solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This approach allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support resin.
Resin and Linkers : A key support used is 1,4-butanediol dimethacrylate cross-linked polystyrene (PS-BDODMA), which provides a stable matrix for peptide elongation. Hydroxymethyl and aminomethyl functionalized PS-BDODMA resins are common choices. The HMPB (4-hydroxymethylphenoxybutyl) linker is appended to the aminomethyl resin to facilitate peptide cleavage after synthesis.
Coupling Reagents : Amino acid coupling is typically mediated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of HOBt (1-hydroxybenzotriazole), which promotes efficient peptide bond formation with minimal racemization. The first amino acid is often attached using MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) to activate the resin-linked linker.
Deprotection and Cleavage : The Fmoc group is removed under mild basic conditions (usually piperidine in DMF), allowing the next amino acid to be added. After chain assembly, peptides are cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is employed to purify synthesized peptides to high purity levels (typically >98%). This step is critical to remove truncated sequences and by-products.
Mass Spectrometry : MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry confirms the molecular weight and identity of the peptides, ensuring the correct sequence and absence of major impurities.
Amino Acid Analysis and Circular Dichroism (CD) : Amino acid composition is verified by analysis, while CD spectroscopy assesses secondary structure, particularly α-helicity, which correlates with antimicrobial activity. For example, this compound and analogs show α-helical structures in membrane-mimicking environments.
Modifications to Enhance Stability and Activity
Research has demonstrated that introducing specific modifications during synthesis can optimize the biological properties of this compound:
Incorporation of D-Amino Acids : Substitution of certain L-amino acids with D-amino acids (e.g., at positions 14 and 17) reduces α-helical content, which decreases cytotoxicity to mammalian cells and increases resistance to proteolytic degradation by human and bacterial elastases.
Amidation of C-Terminus : Amidation enhances peptide stability and net positive charge, improving electrostatic interactions with negatively charged bacterial membranes, thereby increasing antimicrobial potency.
Summary Table of Preparation Steps and Key Parameters
| Step | Details | Purpose/Outcome |
|---|---|---|
| Resin Selection | PS-BDODMA cross-linked polystyrene with hydroxymethyl or aminomethyl groups | Stable solid support for peptide chain assembly |
| Linker Attachment | HMPB linker attached via MSNT activation | Enables peptide cleavage post-synthesis |
| Amino Acid Coupling | Fmoc-protected amino acids added using HBTU/HOBt | Efficient peptide bond formation |
| Deprotection | Removal of Fmoc groups with piperidine in DMF | Prepares peptide for next residue addition |
| Cleavage from Resin | TFA treatment | Releases full-length peptide |
| Purification | Reverse-phase HPLC | High purity peptide isolation |
| Characterization | MALDI-TOF MS, amino acid analysis, CD spectroscopy | Confirm structure, sequence, and secondary structure |
| Modifications | D-amino acid substitutions, C-terminal amidation | Enhance stability, reduce cytotoxicity, improve activity |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Esculentin-1PLb from natural sources?
- Methodological Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by mass spectrometry (MALDI-TOF/MS) for molecular weight confirmation. Circular dichroism (CD) spectroscopy can elucidate secondary structures (e.g., α-helical content). For purity validation, combine Edman degradation for N-terminal sequencing with nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers design assays to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Employ standardized minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive bacteria. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Validate results with fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) to probe mechanism of action. Replicate experiments in triplicate with positive/negative controls to ensure statistical rigor .
Q. What structural analysis techniques are critical for understanding this compound’s bioactivity?
- Methodological Answer : Use NMR to resolve tertiary structures and identify residues critical for membrane interaction. Pair with molecular dynamics simulations to model peptide-lipid bilayer interactions. Validate with alanine-scanning mutagenesis to pinpoint functional residues. Cross-reference findings with homology modeling against related esculentin peptides .
Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound studies?
- Methodological Answer : Systematically search PubMed, Scopus, and Web of Science using controlled vocabulary (e.g., "this compound" AND "antimicrobial peptide"). Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010). Use tools like PRISMA flow diagrams to map evidence synthesis. Prioritize studies addressing structural stability, host toxicity, or resistance mechanisms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported data on this compound’s cytotoxicity across cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., serum concentration, passage number) and use multiple viability assays (MTT, LDH release, apoptosis markers). Perform meta-analyses to identify confounding variables (e.g., peptide batch variability, endotoxin contamination). Validate with in vivo models (e.g., zebrafish embryos) for translational relevance .
Q. How can researchers optimize this compound’s therapeutic potential while minimizing hemolytic activity?
- Methodological Answer : Design truncated analogs focusing on conserved cationic regions. Test hemolysis via sheep erythrocyte assays and correlate with structural motifs (e.g., hydrophobicity index). Use machine learning (e.g., QSAR models) to predict toxicity-activity trade-offs. Validate lead candidates in ex vivo human blood models .
Q. What experimental frameworks address conflicting hypotheses about this compound’s mechanism of action?
- Methodological Answer : Combine atomic force microscopy (AFM) for real-time membrane disruption imaging with proteomic profiling of bacterial stress responses (e.g., SOS pathway activation). Compare results across bacterial species with varying membrane lipid compositions. Use isothermal titration calorimetry (ITC) to quantify peptide-lipid binding affinities .
Q. How should researchers investigate synergistic effects between this compound and conventional antibiotics?
- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use transcriptomics (RNA-seq) to identify pathways modulated during synergy. Test synergy in biofilm models and persister cell populations. Include pharmacokinetic studies to assess co-administration feasibility .
Methodological Best Practices
- Reproducibility : Document experimental protocols in electronic lab notebooks (ELNs) with metadata tags for raw data traceability. Share datasets via repositories like Zenodo, adhering to FAIR principles .
- Data Presentation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Present dose-response curves with IC50/EC50 values calculated via nonlinear regression. Include error bars representing SEM and p-values in figures .
- Ethical Compliance : Obtain ethical approval for animal studies (e.g., ARRIVE guidelines) and disclose conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
